molecular formula C19H23N5O2 B6109562 6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one

6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B6109562
M. Wt: 353.4 g/mol
InChI Key: QYMKQWFNRVHQAC-UHFFFAOYSA-N
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Description

6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one typically involves multiple steps. One common method includes the condensation of 4-methylpiperazine with a suitable aldehyde or ketone, followed by cyclization with a pyrazole derivative. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
  • 4-Amino-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one

Uniqueness

6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazolo[1,5-a]pyrimidine core with a piperazine moiety makes it particularly versatile for various applications .

Properties

IUPAC Name

6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-22-7-9-23(10-8-22)17(25)11-15-13-24-18(21-19(15)26)16(12-20-24)14-5-3-2-4-6-14/h2-6,12,15H,7-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMKQWFNRVHQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2CN3C(=C(C=N3)C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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